C23H21FN4O6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C23H21FN4O6 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid . This compound belongs to the class of quinolone antibiotics, which are known for their broad-spectrum antibacterial activity. It is a synthetic derivative of quinolone, designed to enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid typically involves multiple steps:

Formation of the quinoline core: The quinoline core is synthesized through a condensation reaction between aniline derivatives and β-ketoesters under acidic conditions.

Introduction of the fluoro group: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride.

Piperazine ring formation: The piperazine ring is introduced through a nucleophilic substitution reaction with appropriate piperazine derivatives.

Nitrobenzene substitution: The nitrobenzene group is attached via a nucleophilic aromatic substitution reaction.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the aforementioned steps, optimized for yield and purity. The process includes:

Batch reactors: for controlled reaction conditions.

Purification steps: such as crystallization and chromatography to ensure high purity.

Quality control: measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone N-oxides.

Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: Nucleophilic substitution reactions at the piperazine ring and the quinoline core.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Nucleophiles: Piperazine derivatives, amines.

Major Products

Quinolone N-oxides: from oxidation.

Amino derivatives: from reduction.

Substituted quinolones: from nucleophilic substitution.

Scientific Research Applications

1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid: has several scientific research applications:

Chemistry: Used as a model compound for studying quinolone chemistry and developing new synthetic methodologies.

Biology: Investigated for its antibacterial properties and mechanisms of resistance.

Medicine: Explored for its potential as a broad-spectrum antibiotic against various bacterial infections.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV.

Comparison with Similar Compounds

1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid: is compared with other quinolone antibiotics such as:

Ciprofloxacin: Similar in structure but lacks the nitrobenzene group.

Levofloxacin: A stereoisomer with a different substitution pattern on the quinoline core.

Moxifloxacin: Contains a methoxy group instead of a nitrobenzene group.

The uniqueness of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid lies in its specific substitutions, which enhance its antibacterial activity and spectrum of action.

Biological Activity

The compound with the molecular formula C23H21FN4O6 is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a fluorine atom, multiple functional groups, and a relatively large carbon backbone, which are critical for its biological interactions. The presence of nitrogen atoms suggests potential interactions with biological receptors, while the oxygen atoms may play a role in solubility and reactivity.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Weight | 448.44 g/mol |

| Functional Groups | Amine, Fluoro, Hydroxy |

| Solubility | Soluble in organic solvents |

| Stability | Moderate under physiological conditions |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes, receptors, and cellular pathways. Research indicates that compounds with similar structures often exhibit:

- Antioxidant Activity : Compounds possessing hydroxyl groups can scavenge free radicals, thus protecting cells from oxidative damage.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines is a common mechanism for compounds in this class.

- Antimicrobial Properties : Many derivatives show efficacy against various bacterial strains by disrupting cellular processes.

Case Studies and Findings

- Antioxidant Activity : A study evaluated the antioxidant potential of similar compounds using DPPH and ABTS assays. Results indicated that modifications to the benzene ring significantly enhanced radical scavenging activity .

- Anti-inflammatory Effects : In an in vivo model, compounds structurally related to this compound demonstrated significant reductions in carrageenan-induced paw edema in rats, suggesting potent anti-inflammatory properties .

- Antimicrobial Efficacy : A series of tests revealed that compounds with similar functional groups exhibited minimum inhibitory concentrations (MIC) against E. coli and S. aureus, indicating substantial antimicrobial activity .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | High radical scavenging ability | |

| Anti-inflammatory | Reduced edema in animal models | |

| Antimicrobial | Effective against gram-positive/negative bacteria |

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance its biological profiles. For instance:

- A derivative was found to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes, thereby providing cellular protection against oxidative stress .

- Another study highlighted its potential as an anti-cancer agent by inducing apoptosis in cancer cell lines through caspase activation .

Properties

Molecular Formula |

C23H21FN4O6 |

|---|---|

Molecular Weight |

468.4 g/mol |

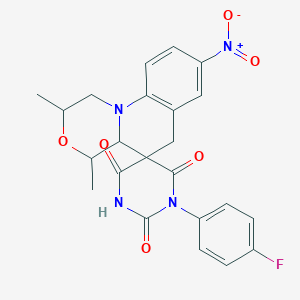

IUPAC Name |

1-(4-fluorophenyl)-2',4'-dimethyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione |

InChI |

InChI=1S/C23H21FN4O6/c1-12-11-26-18-8-7-17(28(32)33)9-14(18)10-23(19(26)13(2)34-12)20(29)25-22(31)27(21(23)30)16-5-3-15(24)4-6-16/h3-9,12-13,19H,10-11H2,1-2H3,(H,25,29,31) |

InChI Key |

LUOMEPYOYBJMST-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN2C(C(O1)C)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.